Methyl 3-(aminomethyl)hexanoate
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Overview
Description
Methyl 3-(aminomethyl)hexanoate is an organic compound with the molecular formula C8H17NO2 It is a methyl ester derivative of 3-(aminomethyl)hexanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(aminomethyl)hexanoate can be synthesized through several methods. One common approach involves the reaction of 3-(aminomethyl)hexanoic acid with methanol in the presence of an acid catalyst. This esterification reaction typically requires refluxing the mixture to achieve the desired product.
Another method involves the use of isovaleraldehyde, which is condensed with a cyanide source to form an intermediate compound. This intermediate is then decarboxylated and hydrolyzed to form the desired methyl ester . The reaction conditions often involve the use of hydrocarbon solvents such as toluene or hexane and may require azeotropic removal of water .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes are designed to be efficient and cost-effective, utilizing readily available starting materials and optimized reaction conditions. The use of continuous flow reactors and advanced purification techniques ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(aminomethyl)hexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Methyl 3-(aminomethyl)hexanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-(aminomethyl)hexanoate involves its interaction with molecular targets and pathways within biological systems. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl hexanoate: A related ester with a similar structure but lacking the aminomethyl group.
Ethyl 3-(aminomethyl)hexanoate: An ester with an ethyl group instead of a methyl group.
3-(aminomethyl)hexanoic acid: The parent acid from which the ester is derived.
Uniqueness
Methyl 3-(aminomethyl)hexanoate is unique due to the presence of both an ester and an aminomethyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from other similar compounds.
Biological Activity
Methyl 3-(aminomethyl)hexanoate, a derivative of hexanoic acid, is an organic compound recognized for its potential biological activities. This article explores its structural characteristics, synthesis methods, biological interactions, and therapeutic implications.
Structural Characteristics
This compound has the molecular formula C9H19NO2. Its structure features:
- A hexanoate backbone
- An aminomethyl group at the third carbon
- A methyl group at the fourth carbon
This unique configuration allows for various interactions with biological systems, particularly influencing metabolic pathways and enzyme activities.
Synthesis Methods
The synthesis of this compound can be achieved through several routes:
- Esterification : Reacting hexanoic acid with methanol in the presence of a strong acid catalyst.
- Reductive Amination : Combining aldehydes with ammonia or primary amines under reducing conditions.
These methods yield the compound while maintaining its structural integrity, essential for its biological activity.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Neuroprotective Effects
Studies suggest that this compound may act as a neuroprotective agent. It has been shown to influence central nervous system (CNS) modulation, potentially providing therapeutic benefits in neurodegenerative conditions.
Interaction with Biological Targets
The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. This suggests potential applications in drug design and development.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
3-(Aminomethyl)hexanoic acid | Aminomethyl group on hexanoic acid backbone | Lacks methyl substitution at the fourth position |
5-Methylhexanoic acid | Methyl group at the fifth carbon | No aminomethyl group present |
3-(Aminomethyl)-5-ethylhexanoic acid | Ethyl substitution at the fifth carbon | Different alkyl chain length compared to methyl |
This compound's combination of both an aminomethyl and a methyl group imparts distinct chemical and biological properties not found in these similar compounds.
Therapeutic Applications
Recent studies have explored the compound's potential as a therapeutic agent in various fields:
- Antimicrobial Activity : Methyl esters similar to this compound have shown antimicrobial properties against various pathogens, suggesting potential applications in treating infections .
- Anti-inflammatory Effects : Preliminary investigations indicate that this compound may possess anti-inflammatory properties, which could be beneficial in managing inflammatory diseases.
Properties
Molecular Formula |
C8H17NO2 |
---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
methyl 3-(aminomethyl)hexanoate |
InChI |
InChI=1S/C8H17NO2/c1-3-4-7(6-9)5-8(10)11-2/h7H,3-6,9H2,1-2H3 |
InChI Key |
WANMCLCPYGQCEC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC(=O)OC)CN |
Origin of Product |
United States |
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